(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1049981-46-5
VCID: VC8457626
InChI: InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1
SMILES: C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F
Molecular Formula: C12H13F2NO2
Molecular Weight: 241.23 g/mol

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 1049981-46-5

Cat. No.: VC8457626

Molecular Formula: C12H13F2NO2

Molecular Weight: 241.23 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid - 1049981-46-5

Specification

CAS No. 1049981-46-5
Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
IUPAC Name (2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1
Standard InChI Key BTEOPQVSZPLYIX-KCJUWKMLSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F
SMILES C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F
Canonical SMILES C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F

Introduction

Structural Characteristics and Molecular Identity

Stereochemical Configuration

The compound’s IUPAC name, (2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid, reflects its chiral centers at positions 2 (S-configuration) and 4 (R-configuration) . This stereochemistry is critical for its biological activity, as evidenced by analogous compounds where enantiomeric forms exhibit distinct pharmacological profiles . The pyrrolidine ring adopts a trans conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid group and the secondary amine .

Molecular Descriptors

  • Molecular Formula: C₁₂H₁₃F₂NO₂

  • Molecular Weight: 241.23 g/mol

  • SMILES Notation: C1C@HCC2=CC(=C(C=C2)F)F

  • InChI Key: BTEOPQVSZPLYIX-KCJUWKMLSA-N

The 3,4-difluorobenzyl moiety enhances lipophilicity (calculated LogP: 1.8) and metabolic stability compared to non-fluorinated analogs, a feature leveraged in blood-brain barrier penetration studies .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the compound is typically synthesized via asymmetric catalysis. A plausible route involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions to establish stereocenters .

  • Benzylation: Friedel-Crafts alkylation of 3,4-difluorotoluene with a pyrrolidine intermediate .

  • Carboxylic Acid Activation: Hydrolysis of a nitrile or ester precursor to yield the final product .

A related synthesis for (2S,4R)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CID 45026930) employs Boc protection-deprotection strategies, suggesting analogous methods for the 3,4-difluoro variant .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 2H, aromatic), 4.35 (dd, J = 8.4 Hz, 1H, C2-H), 3.70–3.50 (m, 2H, C4-H and C5-H) .

    • ¹³C NMR: δ 176.8 (COOH), 152.1 (C-F), 60.2 (C2), 54.7 (C4) .

Chemical and Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate air stability but degrades under strong acidic/basic conditions via ring-opening reactions . Fluorine substituents reduce electron density on the benzyl group, diminishing susceptibility to electrophilic aromatic substitution .

Solubility and Partitioning

PropertyValueMethod
Water Solubility12.7 mg/mL (25°C)OECD 105 (Shake Flask)
LogP (Octanol/Water)1.82 ± 0.15HPLC Retention Time
pKa (Carboxylic Acid)3.1Potentiometric Titration

Data derived from analogs suggest pH-dependent solubility, with improved dissolution in alkaline buffers (pH > 8) .

Hazard CategoryGHS CodeSignal Word
Acute Toxicity (Oral)H302Warning
Skin IrritationH315Warning
Eye DamageH319Warning
Respiratory IrritationH335Warning

Source: Safety Data Sheet (Revision 01.05.2021) .

Exposure Controls

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

  • Ventilation: Use fume hoods to minimize inhalation risks .

  • First Aid: For eye contact, irrigate with water for 15 minutes; for ingestion, administer activated charcoal .

Applications in Pharmaceutical Research

Protease Inhibition

The compound’s rigid pyrrolidine scaffold mimics peptide transition states, making it a potent inhibitor of prolyl oligopeptidase (POP) (IC₅₀ = 0.8 μM in rat brain homogenates) . Fluorine atoms enhance binding affinity to hydrophobic enzyme pockets .

Neuropharmacology

In vivo studies on structurally similar analogs demonstrate anticonvulsant activity in murine models, likely via GABAergic modulation . Bioavailability studies indicate 67% oral absorption in rats, with a plasma half-life of 2.3 hours .

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